molecular formula C26H37ClN2O4 B562264 Verapamil-d6 Hydrochloride CAS No. 1329651-21-9

Verapamil-d6 Hydrochloride

Numéro de catalogue: B562264
Numéro CAS: 1329651-21-9
Poids moléculaire: 483.079
Clé InChI: OEAFTRIDBHSJDC-TXHXQZCNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Verapamil-d6 Hydrochloride involves the incorporation of deuterium into the Verapamil molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve controlled environments to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of Verapamil Hydrochloride often involves the use of ion exchange resins to create sustained-release formulations . The process includes the preparation of drug-resin complexes, which are evaluated using techniques such as X-ray diffraction and particle size analysis. The release studies are performed using USP dissolution apparatus to ensure the desired release profile .

Analyse Des Réactions Chimiques

Types of Reactions: Verapamil-d6 Hydrochloride, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties.

Applications De Recherche Scientifique

Pharmacological Research

Calcium Channel Blockade:
Verapamil-d6 hydrochloride functions as a non-dihydropyridine calcium channel blocker. It inhibits L-type calcium channels, leading to decreased intracellular calcium levels, which results in reduced heart rate and vasodilation. This mechanism is crucial for studying cardiovascular diseases such as hypertension and arrhythmias .

Pharmacokinetics:
The stable isotopes in verapamil-d6 allow researchers to conduct detailed pharmacokinetic studies. These studies can elucidate the absorption, distribution, metabolism, and excretion (ADME) profiles of the drug, providing insights into how deuteration affects these parameters compared to non-deuterated forms .

Clinical Applications

Hypertension and Angina:
Verapamil-d6 has been investigated for its efficacy in treating conditions like hypertension and angina. Studies have shown that it effectively reduces blood pressure and alleviates anginal symptoms by improving coronary blood flow and decreasing myocardial oxygen demand .

Adjunctive Therapy in Tuberculosis:
Recent research has explored the use of verapamil as an adjunctive therapy in tuberculosis treatment. A study indicated that verapamil could enhance the efficacy of standard tuberculosis medications by inhibiting bacterial efflux pumps, thereby increasing drug retention within Mycobacterium tuberculosis .

Drug Interaction Studies

P-Glycoprotein Inhibition:
Verapamil-d6 is recognized for its role as a potent inhibitor of P-glycoprotein, a crucial transporter involved in drug absorption and disposition. This property makes it valuable for studying drug-drug interactions, particularly with medications that are substrates of P-glycoprotein .

Cytochrome P450 Interaction:
Verapamil also inhibits cytochrome P450 3A4 enzymes, which are responsible for the metabolism of many drugs. Research utilizing verapamil-d6 can help clarify how deuteration influences metabolic pathways and drug interactions .

Case Study on Tuberculosis Treatment

In a clinical trial involving patients undergoing tuberculosis therapy, escalating doses of verapamil-d6 were administered alongside standard anti-TB drugs. The study aimed to assess safety and tolerability while measuring pharmacokinetic parameters. Results indicated that higher doses of verapamil could achieve therapeutic concentrations without significant adverse effects, suggesting its potential role in enhancing TB treatment regimens .

Case Study on Hypertrophic Cardiomyopathy

Another investigation highlighted the use of verapamil-d6 in patients with hypertrophic cardiomyopathy who were intolerant to beta-blockers. The study demonstrated improved symptoms and exercise tolerance with the administration of verapamil-d6, supporting its clinical utility in managing this condition .

Data Tables

Application Area Details
Pharmacological MechanismCalcium channel blocker; inhibits L-type calcium channels
Clinical IndicationsHypertension, angina, adjunctive therapy for tuberculosis
Drug Interaction PotentialInhibits P-glycoprotein and cytochrome P450 3A4
Case Study HighlightsEnhanced TB treatment efficacy; symptom relief in hypertrophic cardiomyopathy

Mécanisme D'action

Comparaison Avec Des Composés Similaires

    Diltiazem Hydrochloride: Another calcium channel blocker used to treat hypertension and angina.

    Nifedipine Hydrochloride: A calcium channel blocker used primarily for the treatment of high blood pressure and angina.

    Amlodipine Besylate: A long-acting calcium channel blocker used to treat high blood pressure and coronary artery disease.

Uniqueness: Verapamil-d6 Hydrochloride is unique due to the incorporation of deuterium, which allows for detailed metabolic and kinetic studies. This labeling provides a distinct advantage in research settings, enabling precise quantification and analysis of the compound and its metabolites .

Activité Biologique

Verapamil-d6 hydrochloride is a deuterated analog of verapamil, a well-known calcium channel blocker. This compound has garnered attention in pharmacological research due to its unique properties that facilitate the study of drug metabolism and pharmacokinetics. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetic profiles, and clinical implications based on diverse research findings.

Chemical Structure and Properties

This compound is chemically denoted as C27H32D6N2O4HClC_{27}H_{32}D_6N_2O_4\cdot HCl with a molecular weight of approximately 460.6 g/mol. The presence of deuterium isotopes allows for enhanced tracking in metabolic studies, making it a valuable tool for researchers examining drug interactions and pharmacodynamics.

Verapamil-d6 functions primarily as an L-type calcium channel blocker . Its mechanism involves:

  • Inhibition of Calcium Influx : It prevents the entry of calcium ions into cardiac and vascular smooth muscle cells, leading to relaxation and vasodilation.
  • Negative Inotropic Effect : While it reduces heart contractility, this effect is counterbalanced by peripheral vasodilation, which helps maintain cardiac output in vivo.
  • Electrophysiological Effects : Verapamil-d6 depresses atrioventricular (AV) nodal conduction, making it effective in treating supraventricular tachyarrhythmias .

Pharmacokinetics

The pharmacokinetic profile of verapamil-d6 has been studied extensively. Key findings include:

  • Bioavailability : In animal studies, the oral bioavailability of verapamil was significantly enhanced when co-administered with CYP inhibitors, indicating that metabolic pathways play a crucial role in its absorption .
  • Drug Interactions : A study demonstrated that when administered with rifampin, the pharmacokinetics of verapamil changed significantly, favoring the formation of less cardioactive metabolites .

Table 1: Pharmacokinetic Parameters of Verapamil-d6

ParameterValue
Oral Bioavailability (F)0.02 ± 0.01 (baseline)
0.45 ± 0.24 (with ABT)
AUC (0-12h)903.1 ng·h/mL (median) at 360 mg SR
Clearance (CL)Variable based on dosage and interactions

Clinical Applications

Verapamil-d6 has shown promise in various therapeutic areas:

  • Cardiovascular Diseases : Its primary use remains in managing conditions such as hypertension and angina due to its vasodilatory effects.
  • Adjunctive Therapy for Tuberculosis : Recent studies suggest that verapamil can be used as an adjunctive treatment to shorten TB therapy duration when combined with standard regimens like rifampin .
  • Cancer Treatment : As a P-glycoprotein inhibitor, verapamil-d6 may reverse resistance to certain cancer therapies, enhancing the effectiveness of chemotherapeutic agents .

Case Studies

  • Verapamil in Tuberculosis Treatment :
    A dose-finding study indicated that higher doses of sustained-release verapamil could be safely integrated into TB treatment regimens without significant adverse effects on cardiac function .
  • Drug-Drug Interaction Studies :
    An isotope-IV method was employed to analyze drug-drug interactions involving verapamil-d6. The results highlighted significant changes in pharmacokinetic parameters when co-administered with CYP inhibitors, emphasizing the importance of understanding these interactions for effective dosing strategies .

Q & A

Basic Research Questions

Q. How can researchers ensure the purity of Verapamil-d6 Hydrochloride in experimental preparations?

  • Methodological Answer: Utilize chromatographic purity testing adapted from USP protocols for non-deuterated Verapamil Hydrochloride. Employ high-performance liquid chromatography (HPLC) with UV detection, adjusting mobile phase composition to account for deuterium-induced retention time shifts. Verify purity using USP Reference Standards (e.g., USP Verapamil Hydrochloride RS) and ensure absence of non-deuterated impurities through system suitability tests .

Q. What methodologies are recommended for quantifying this compound in pharmacokinetic studies?

  • Methodological Answer: Adapt USP assay methods for Verapamil Hydrochloride (e.g., volumetric injection, peak response comparison) while validating for deuterium-specific effects. Use internal standards with isotopic labeling (e.g., deuterated analogs) to correct for matrix interferences. Ensure calibration curves incorporate this compound standards to address retention time variability .

Advanced Research Questions

Q. How do isotopic effects influence the chromatographic behavior of this compound, and how should this be addressed in assay development?

  • Methodological Answer: Deuterium substitution can alter hydrophobicity and retention times. Conduct system suitability tests with this compound standards to establish baseline retention parameters. Optimize mobile phase gradients (e.g., acetonitrile-to-buffer ratios) to resolve deuterated and non-deuterated peaks. Validate using mass spectrometry (MS) to confirm isotopic integrity and prevent co-elution .

Q. What strategies resolve discrepancies in assay results caused by co-eluting impurities in this compound preparations?

  • Methodological Answer: Implement orthogonal methods such as LC-MS/MS to differentiate isotopic variants from structurally related compounds (e.g., 3,4-dimethoxybenzaldehyde). Use gradient elution protocols from USP monographs to separate impurities, and include deuterated analogs in standard solutions to quantify interference thresholds .

Q. How should researchers design in vitro studies to assess the impact of this compound on MRP1-mediated transport?

  • Methodological Answer: Use MRP1-overexpressing cell lines (e.g., HEK293-MRP1) to measure inhibition of calcein or leukotriene C4 (LTC4) transport. Compare results with non-deuterated Verapamil hydrochloride to evaluate deuterium-induced potency changes. Validate assays via dose-response curves and kinetic analyses to quantify IC50 values .

Q. What considerations are necessary when using this compound as an internal standard in mass spectrometry?

  • Methodological Answer: Ensure a sufficient mass difference (>3 Da) between deuterated and non-deuterated analytes to avoid spectral overlap. Optimize ionization parameters (e.g., collision energy) to account for potential fragmentation differences. Validate signal stability across biological matrices using spike-recovery experiments .

Q. How can researchers validate the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

  • Methodological Answer: Conduct forced degradation studies (acid/alkaline hydrolysis, thermal stress) followed by HPLC-UV or LC-MS analysis to identify degradation products. Compare degradation profiles with non-deuterated Verapamil Hydrochloride to assess isotopic stability. Reference USP guidelines for storage conditions (e.g., sealed containers, controlled humidity) .

Q. Data Contradiction and Analysis

Q. How should researchers address conflicting data in studies comparing the inhibitory effects of this compound vs. its non-deuterated form on P-glycoprotein (P-gp)?

  • Methodological Answer: Replicate experiments using standardized P-gp inhibition assays (e.g., rhodamine-123 efflux in Caco-2 cells). Control for batch-to-batch variability in deuterated compound purity via NMR or HRMS. Analyze discrepancies using multivariate statistics to isolate isotopic effects from experimental noise .

Q. What protocols mitigate isotopic interference in pharmacokinetic studies using this compound as a tracer?

  • Methodological Answer: Employ stable isotope-labeled internal standards (SIL-IS) with distinct deuterium positions to avoid metabolic interference. Validate extraction efficiency and ionization suppression in biological matrices (e.g., plasma) using matrix-matched calibration standards .

Q. Experimental Design Considerations

Q. How can researchers optimize chromatographic systems for simultaneous quantification of this compound and its metabolites?

  • Methodological Answer: Use reversed-phase columns (C18) with sub-2µm particle sizes for high-resolution separation. Optimize mobile phase pH (e.g., 3.0–4.5) to enhance peak symmetry. Validate using metabolite standards (e.g., norverapamil-d6) and reference USP protocols for related compound analysis .

Propriétés

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQPXTMNIUCOSY-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.